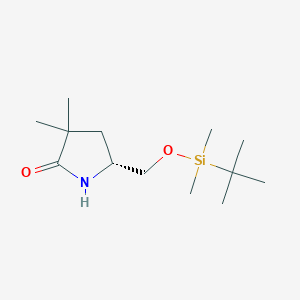

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about contains a tert-butyldimethylsilyl (TBDMS) group. This group is often used in organic chemistry as a protective group for alcohols . It’s known for its stability and the ease with which it can be added and removed from a molecule .

Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. This gives the group a tetrahedral geometry around the silicon atom .Chemical Reactions Analysis

Compounds with a TBDMS group are typically stable under a variety of conditions. The group can be removed using an acid, such as TBAF or HF .Aplicaciones Científicas De Investigación

Synthesis and Protection of Nucleosides

- In the synthesis of amide-linked ribonucleoside dimers, TBDMS derivatives are crucial intermediates. They are involved in the treatment of 3'-keto(adenosine or uridine) with specific reagents to produce amide-linked dimers, serving as key steps in nucleoside modifications (Peterson et al., 1999).

Organic Synthesis Enhancements

- In organic synthesis, TBDMS groups are instrumental in isomerization reactions of olefins, facilitating double-bond migration and producing compounds useful in synthetic organic chemistry (Wakamatsu et al., 2000).

Oxidation Reactions

- The compound is involved in the aerobic oxidation of Pd(II) dimethyl complexes, leading to the selective formation of ethane and showcasing its role in facilitating oxidation reactions (Khusnutdinova et al., 2012).

Protection of Hydroxyl Groups

- TBDMS derivatives are highly valued for their ability to protect hydroxyl groups during synthetic processes. They combine stability under various conditions with susceptibility to specific removal agents, making them essential in the synthesis of complex organic molecules (Corey and Venkateswarlu, 1972).

Metalation and Carbon-Carbon Coupling

- The metalation of TBDMS-protected amines with dimethylzinc and subsequent zinc-mediated carbon-carbon coupling reactions are pivotal in the synthesis of complex organic frameworks, highlighting the compound's role in metalation processes (Westerhausen et al., 2001).

Environmental and Analytical Chemistry

- Although not directly related to the requested compound, studies on methyl-tert-butyl ether (MTBE) and its genotoxic effects provide insight into the broader category of tert-butyl compounds and their environmental impacts (Chen et al., 2008).

Mecanismo De Acción

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) groups are widely used in synthetic organic chemistry . They are typically used as protecting groups for various functional groups during chemical reactions .

Mode of Action

The mode of action of this compound is likely related to its TBDMS group. The TBDMS group can protect a variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This protection allows these functional groups to remain unaffected during certain chemical reactions, and the TBDMS group can be removed afterwards to restore the original functionality .

Biochemical Pathways

The use of tbdms groups in synthetic organic chemistry suggests that this compound could be involved in a variety of biochemical pathways, depending on the functional groups it is protecting .

Pharmacokinetics

For instance, the compound’s molecular weight (which is relatively low) and its lipophilic nature (due to the presence of the TBDMS group) could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific functional groups it is protecting and the biochemical pathways these groups are involved in. By protecting certain functional groups, this compound could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the efficiency of the TBDMS group in protecting functional groups can be influenced by factors such as temperature, pH, and the presence of certain catalysts . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .

Propiedades

IUPAC Name |

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-dimethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2Si/c1-12(2,3)17(6,7)16-9-10-8-13(4,5)11(15)14-10/h10H,8-9H2,1-7H3,(H,14,15)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNOUXNRYHTJW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](NC1=O)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089389-05-7 |

Source

|

| Record name | (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)

![2-(Benzyloxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2821877.png)

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)

![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)

![(3,5-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2821886.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2821888.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2821891.png)